molecular formula C6H5BrN4 B1526617 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine CAS No. 937047-06-8

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine

Cat. No.: B1526617
CAS No.: 937047-06-8
M. Wt: 213.03 g/mol
InChI Key: LYYPBKFBMYMOGX-UHFFFAOYSA-N
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Description

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is a useful research compound. Its molecular formula is C6H5BrN4 and its molecular weight is 213.03 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation .

Mode of Action

This compound interacts with its targets by inhibiting the activity of kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The inhibition of kinases by this compound affects multiple biochemical pathways. These include pathways involved in cell growth and differentiation, which can lead to the suppression of cancer cell proliferation .

Pharmacokinetics

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .

Result of Action

The result of the action of this compound is the disruption of normal cellular processes regulated by kinases. This can lead to the suppression of cancer cell proliferation, making the compound a potential candidate for cancer therapy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to light and moisture may affect its stability, which is why it is recommended to store the compound in a dark, dry place . Furthermore, the compound’s efficacy may be influenced by factors such as the specific type of cancer cells it is used against and the presence of other compounds or drugs in the system.

Biochemical Analysis

Biochemical Properties

It is known that the compound has a molecular weight of 213.03 and a density of 2.1±0.1 g/cm3

Cellular Effects

It is known that pyrrolo[2,1-f][1,2,4]triazine, a similar compound, is an integral part of several kinase inhibitors and nucleoside drugs . This suggests that 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine may also have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

It is known that under optimal flow conditions, a similar compound, 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine, was obtained in 14.1% isolated yield in a total residence time of 79 min . This suggests that this compound may also have significant temporal effects in laboratory settings.

Properties

IUPAC Name

6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYPBKFBMYMOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of 1-Ammo-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride (17 g, 61.1 mmol) in absolute ethanol (350 mL) was added formamidine acetate (31.8 g, 305 mmol) and potassium phosphate (64.9 g, 305 mol). The suspension was heated for 18 hours @ 78° C. (under N2), then cooled, filtered and concentrated to dryness in vacuo. The residue was mixed with ice water (2 L) and the dark grayish-brown solids were collected by suction filtration. The solids were taken up in refluxing MeOH and treated with decolorizing carbon, then filtered thru Celite and concentrated dryness in vacuo. The solids were taken up in THF:DCE (1:3) and filtered thru a pad of silica. Removal of the solvent in vacuo provided a yellowish-brown solid. This material was recrystallized from THF:hexanes to provide the desired compound as a yellow solid (9.86 g, 75% yield). (81%). 1H-NMR (DMSO): δ 7.85 (bs, 2H), 7.81 (s, 1H), 7.80 (d, 1H, J=2 Hz), 6.96 (d, 1H, J=2 Hz).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
64.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.